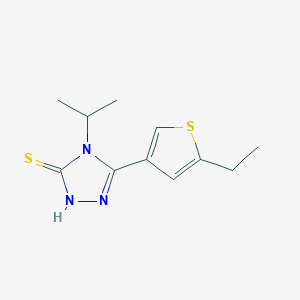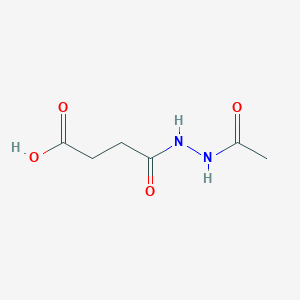
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a chlorophenyl group, an ethyl group, and a carbonyl chloride functional group attached to an indole core, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.
Electrophilic aromatic substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Reduction and oxidation: The compound can be reduced or oxidized under specific conditions to yield different derivatives.
Common Reagents and Conditions
Thionyl chloride (SOCl₂): Used for introducing the carbonyl chloride group.
Palladium catalysts: Employed in cross-coupling reactions to introduce various substituents.
Strong bases and acids: Utilized in substitution and elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide derivative, while reacting with an alcohol can produce an ester.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride has several applications in scientific research:
Medicinal chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material science: Utilized in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chlorophenyl)-1H-indole-2-carbonyl chloride
- 5-ethyl-1-methyl-1H-indole-2-carbonyl chloride
- 3-(4-bromophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride
Uniqueness
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride is unique due to the specific combination of functional groups attached to the indole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c1-3-11-4-9-15-14(10-11)16(17(18(20)22)21(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVMMMPPRKVHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)



